N-benzyl-5-(2-fluorophenyl)-2-furamide
Description
Properties
IUPAC Name |
N-benzyl-5-(2-fluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c19-15-9-5-4-8-14(15)16-10-11-17(22-16)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGIDWTUNPDTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of furamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
| Compound Name | Substituents on Phenyl Rings | Biological Activity | Key Structural Features | References |
|---|---|---|---|---|
| N-Benzyl-5-(2-fluorophenyl)-2-furamide | Benzyl (amide N), 2-fluorophenyl | Anticancer (inferred) | Fluorine enhances binding affinity | |
| 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide | 2-chlorophenyl, 2,4-difluorophenyl | Neuroprotective | Chlorine and fluorine substituents enhance reactivity | |
| N-(3-Bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide | 3-bromophenyl, 3-chloro-4-methoxyphenyl | Antimicrobial (inferred) | Bromine and methoxy groups alter solubility and target specificity | |
| N-(4-Fluorophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide | 4-fluorophenyl, 3-chloro-4-methoxyphenyl | Undocumented | Methoxy group increases polarity; fluorine optimizes electronic interactions |
Substituent Effects on Activity
- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing nature improves binding to hydrophobic pockets in target proteins compared to chlorine, which offers bulkier halogen interactions .
- Methoxy Groups: Methoxy substituents (e.g., in N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide) enhance solubility but may reduce membrane permeability compared to non-polar groups like benzyl .
- Benzyl vs. Aryl Amides : The benzyl group in the target compound likely increases metabolic stability compared to simpler aryl amides, as seen in N-(2-fluorophenyl) derivatives .
Research Findings and Gaps
Key Insights
- Fluorine at the ortho position (as in the target compound) optimizes electronic interactions with biological targets, a trend observed in fluorinated benzamide derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-5-(2-fluorophenyl)-2-furamide, and how do reaction conditions influence yield?
- Methodology :
- Stepwise Synthesis : Begin with 5-(2-fluorophenyl)furan-2-carboxylic acid activation using oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux (50°C, 48 h). Couple with benzylamine using DMAP in DMF at 60°C for 36 h .
- Critical Parameters : Monitor pH during amide bond formation; acidic conditions (HCl at 0°C) improve intermediate stability .
- Yield Optimization : Use HPLC to track reaction progress. Typical yields range from 65–75%, with impurities (e.g., unreacted starting material) minimized via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing This compound and verifying purity?
- Analytical Workflow :
- Structural Confirmation : Use H/C NMR to identify key signals: aromatic protons (δ 7.1–7.8 ppm), furan C=O (δ 160–165 ppm), and benzyl -NH (δ 8.2–8.5 ppm) .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm); target purity ≥95% .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 336.1 (calculated: 336.12) .
Q. How do substituent variations (e.g., fluorophenyl position, benzyl groups) impact bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Position : 2-Fluorophenyl analogs show enhanced membrane permeability compared to 3- or 4-substituted derivatives due to reduced steric hindrance .
- Benzyl Modifications : N-Methylbenzyl derivatives exhibit lower cytotoxicity (IC₅₀ > 50 μM) but reduced target binding affinity (e.g., kinase inhibition) .
- Key Data :
| Substituent | LogP | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Fluorophenyl | 3.2 | 12.5 ± 1.3 | 0.45 |
| 4-Fluorophenyl | 3.5 | 18.7 ± 2.1 | 0.32 |
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Resolution Strategies :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance issues. Co-administer CYP450 inhibitors (e.g., ketoconazole) to test metabolic pathways .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding correlates with reduced free drug availability) .
- In Vivo PK/PD Modeling : Integrate pharmacokinetic data (AUC, Cmax) with pharmacodynamic biomarkers (e.g., target enzyme inhibition in blood) to refine dosing regimens .
Q. What computational approaches predict This compound's interaction with biological targets (e.g., kinases)?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 8XJ) to map binding poses. Focus on hydrogen bonding with kinase hinge regions (e.g., MET kinase: ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. RMSD > 2.0 Å indicates poor target retention .
- QSAR Modeling : Train models on fluorophenyl derivatives to predict IC₅₀ values; prioritize R² > 0.85 and RMSE < 1.5 .
Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray diffraction studies?
- Crystallization Strategies :
- Solvent Screening : Test mixed solvents (e.g., DMSO/ethanol) via vapor diffusion. Crystals suitable for SHELX refinement often form in 7–14 days .
- Temperature Gradients : Slow cooling (0.5°C/hr) from 60°C to 4°C reduces twinning.
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data. SHELXL refinement achieves R-factor < 0.05 for well-ordered structures .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer potential?
- Hypothesis Testing :
- Dose-Dependent Effects : At low concentrations (1–10 μM), NF-κB pathway inhibition dominates (anti-inflammatory). At higher doses (>20 μM), apoptosis induction via caspase-3 activation becomes prominent .
- Cell Line Variability : Test compound in panels (e.g., NCI-60). Sensitive lines (e.g., HCT-116) often overexpress ABC transporters, affecting drug accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
